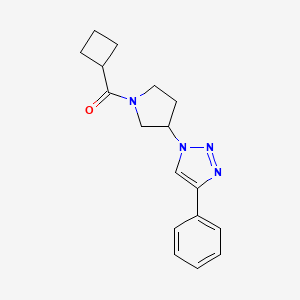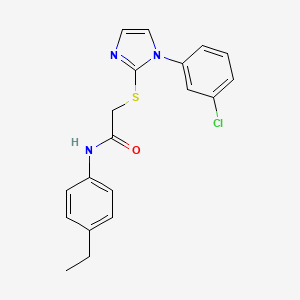
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CPTH-2 and belongs to the class of thioacetamides. Its chemical formula is C18H17ClN2OS, and its molecular weight is 342.86 g/mol.
Wirkmechanismus
CPTH-2 inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. CPTH-2 has also been reported to inhibit the activity of other enzymes such as phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CPTH-2 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CPTH-2 has been studied for its anti-inflammatory effects and its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPTH-2 in lab experiments include its high purity and specificity for HDAC inhibition. It has also been reported to have low toxicity in vitro and in vivo. However, the limitations of using CPTH-2 include its limited solubility in aqueous solutions, which may affect its bioavailability in vivo. In addition, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
Future research directions for CPTH-2 include investigating its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the development of more potent and selective HDAC inhibitors based on the structure of CPTH-2 is an area of active research. Furthermore, the combination of CPTH-2 with other anticancer agents or immunotherapies may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of CPTH-2 involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(3-chlorophenyl)-1H-imidazole-2-thiol to yield CPTH-2. This synthesis method has been reported in scientific literature, and the purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
CPTH-2 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential anticancer agents, and CPTH-2 has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-14-6-8-16(9-7-14)22-18(24)13-25-19-21-10-11-23(19)17-5-3-4-15(20)12-17/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTFDGYXBJPFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


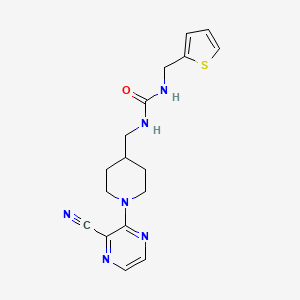
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)
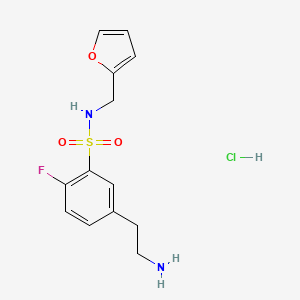
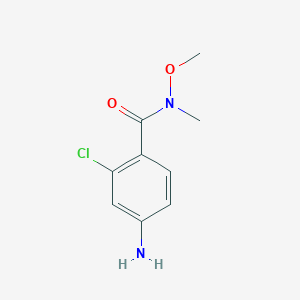
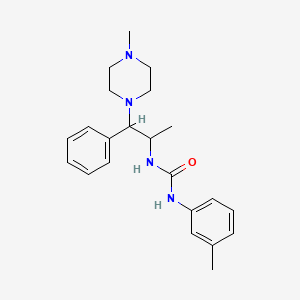

![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2793694.png)

